N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
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Description
N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C17H17N5OS and its molecular weight is 339.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is the oncogenic fibroblast growth factor receptor 4 (FGFR4) . FGFR4 is a protein that plays a crucial role in cell division and regulation of cell growth and maturation .
Mode of Action
This compound interacts with FGFR4 in a way that it induces a coordinated movement of the active site p-loop . This allows optimal orientations suitable for interactions with crucial active site residues such as LEU473, LYS503, ASP641, and TYR643 . This interaction leads to the inhibition of FGFR4, thereby reducing its activity .
Biochemical Pathways
The inhibition of FGFR4 affects several biochemical pathways. FGFR4 is involved in the regulation of cell growth and division, so its inhibition can lead to the arrest of these processes
Result of Action
The molecular and cellular effects of this compound’s action are primarily the inhibition of FGFR4 and the subsequent reduction in cell growth and division . This can lead to the arrest of these processes, potentially making this compound useful in the treatment of diseases characterized by uncontrolled cell growth .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-11-5-4-6-13-15(11)20-17(24-13)21-16(23)12-9-14(19-10-18-12)22-7-2-3-8-22/h4-6,9-10H,2-3,7-8H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCNHXHULRSKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=NC=N3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.